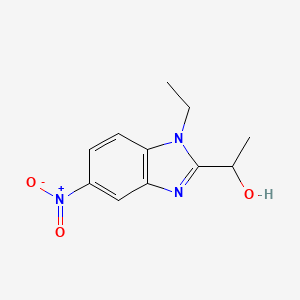

1-(1-ethyl-5-nitro-1H-benzimidazol-2-yl)ethanol

Description

1-(1-Ethyl-5-nitro-1H-benzimidazol-2-yl)ethanol is a benzimidazole derivative featuring an ethyl group at the N1 position, a nitro group at C5, and an ethanol moiety at C2.

Properties

IUPAC Name |

1-(1-ethyl-5-nitrobenzimidazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-3-13-10-5-4-8(14(16)17)6-9(10)12-11(13)7(2)15/h4-7,15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJGHNYIENKVSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-5-nitro-1H-benzimidazol-2-yl)ethanol typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by nitration and subsequent alkylation. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-5-nitro-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The ethanol group can be substituted with other functional groups using appropriate reagents

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(1-ethyl-5-amino-1H-benzimidazol-2-yl)ethanol .

Scientific Research Applications

1-(1-Ethyl-5-nitro-1H-benzimidazol-2-yl)ethanol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-nitro-1H-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Varied Substituents

(±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol

- Structure : Features an allyl group at N1 and lacks the nitro group at C3.

- Synthesis: Prepared via reaction of (±)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromoprop-1-ene .

- The allyl group introduces steric bulk, which may affect intermolecular interactions.

- Crystallography : Forms layered structures via O–H···N and O–H···O hydrogen bonds, similar to the target compound’s likely packing behavior .

5-Amino-2-phenyl-1-ethylbenzimidazole

- Structure: Substituted with an amino group at C5 and a phenyl group at C2.

- Synthesis : Derived from reduction of a 5-nitro precursor using SnCl₂·2H₂O .

- The phenyl group at C2 may enhance lipophilicity compared to the ethanol substituent.

1-(1-Ethyl-2-methylbenzimidazol-5-yl)ethanone

- Structure: Replaces the ethanol group with a ketone and adds a methyl group at C2.

- Key Differences: The ketone eliminates hydrogen-bonding capacity, likely reducing solubility.

Functional Group Modifications

Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate

- Structure: Contains a pentanoate ester at C2 instead of ethanol.

- Key Differences : The ester group enhances lipophilicity, which may improve membrane permeability but reduce water solubility. The nitro group is retained, suggesting similar electronic profiles .

2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol

Pharmacological and Physicochemical Properties

| Compound | Key Features | Potential Biological Implications |

|---|---|---|

| Target Compound | Nitro (C5), Ethanol (C2), Ethyl (N1) | Prodrug potential (nitro reduction), H-bonding for solubility |

| (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol | Allyl (N1), No nitro | Reduced redox activity, steric effects |

| 5-Amino-2-phenyl-1-ethylbenzimidazole | Amino (C5), Phenyl (C2) | Direct biological activity (e.g., antimicrobial) |

| 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol | Styryl, Nitroimidazole | Antiparasitic or anticancer activity |

Biological Activity

1-(1-ethyl-5-nitro-1H-benzimidazol-2-yl)ethanol is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound features a unique structure that includes an ethyl group at the first position, a nitro group at the fifth position, and an ethanol group at the second position of the benzimidazole ring. Its potential applications span across medicinal chemistry, biology, and industrial processes.

The molecular formula of this compound is , with a molar mass of 235.24 g/mol. It has a predicted density of 1.39 g/cm³ and a boiling point of approximately 437.3 °C .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components. This interaction can lead to antimicrobial or anticancer effects by modulating enzyme activities and influencing cellular processes .

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. Studies have shown that related compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | Target Pathogens | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus, Escherichia coli | Moderate to Good |

| 1-(Methyl-5-nitro-1H-benzimidazol-2-yl)ethanol | Pseudomonas aeruginosa | High |

| 2-Amino-5-nitrobenzimidazole | Candida albicans | Moderate |

Antiviral Properties

There is ongoing research into the antiviral properties of benzimidazole derivatives. Compounds similar to this compound have shown promising results against viruses such as Hepatitis C, with some exhibiting low EC50 values in vitro .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of benzimidazole derivatives, highlighting their pharmacological potential:

- Anticancer Activity : A study demonstrated that certain benzimidazole derivatives could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .

- Antimicrobial Studies : Research comparing benzimidazole derivatives revealed that modifications in the molecular structure significantly influence their antimicrobial efficacy against various bacterial strains .

- Pharmacological Reviews : A comprehensive review summarized the extensive research conducted on benzimidazole derivatives since 2012, indicating their broad-spectrum pharmacological properties ranging from antibacterial to anticancer activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.